molecular formula C21H28O5 B029433 Cinerin II CAS No. 121-20-0

Cinerin II

Cat. No.: B029433
CAS No.: 121-20-0
M. Wt: 360.4 g/mol
InChI Key: SHCRDCOTRILILT-WOBDGSLYSA-N
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Description

Cinerin II is a naturally occurring insecticidal compound found in the flowers of the Dalmatian pyrethrum plant, scientifically known as Tanacetum cinerariifolium. It belongs to a group of compounds called pyrethrins, which are known for their potent insecticidal properties. This compound, along with its counterparts, has been used for centuries as a natural pesticide due to its effectiveness and relatively low toxicity to humans and animals.

Scientific Research Applications

Cinerin II has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Cinerin II, like other pyrethrins, primarily targets the nervous systems of insects . It acts on the voltage-dependent sodium channels in the nerve membranes, which are common targets in both insects and mammals .

Mode of Action

This compound interacts with its targets by delaying the closure of voltage-gated sodium channels in the nerve cells of insects . This leads to repeated and extended nerve firings, causing hyperexcitation .

Biochemical Pathways

The key step in the biosynthesis of pyrethrins, including this compound, involves two molecules of dimethylallyl pyrophosphate. These join to form a cyclopropane ring through the action of the enzyme chrysanthemyl diphosphate synthase . This process is part of the larger biochemical pathway that leads to the production of this compound and other pyrethrins.

Pharmacokinetics

It’s known that pyrethrins, including this compound, have low solubility in water , which can impact their absorption, distribution, metabolism, and excretion (ADME) properties, and thus their bioavailability.

Result of Action

The result of this compound’s action is the death of the insect due to loss of motor coordination and paralysis . This is a direct result of the hyperexcitation caused by the delayed closure of the voltage-gated sodium channels in the insect’s nerve cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the concentration of pyrethrins, including this compound, has been shown to increase as elevation increases . This suggests that the efficacy and stability of this compound could vary depending on the environmental conditions where it’s used.

Safety and Hazards

Cinerin II is classified as Acute Toxicity, Oral (Category 4), Acute Toxicity, Inhalation (Category 4), and Hazardous to the Aquatic Environment, Acute Hazard (Category 1) . It is harmful if swallowed or inhaled . It is also very toxic to aquatic life .

Future Directions

Research indicates that four of the six pyrethrins, including Cinerin II, activate olfactory-receptor neurons and elicit spatial repellency in Ae. albopictus . This provides a foundation for future structure-function studies of pyrethrins, their cognate olfactory receptors, and efficacies of repellency, and for the development of new and more effective mosquito repellents for controlling vector-borne human diseases .

Biochemical Analysis

Biochemical Properties

Cinerin II, like other pyrethrins, plays a crucial role in biochemical reactions that deter insect pests . It interacts with various enzymes and proteins, primarily in the nervous system of insects . The nature of these interactions is largely neurotoxic, leading to rapid paralysis and death of the insect .

Cellular Effects

The effects of this compound at the cellular level are profound. It influences cell function by disrupting normal neuronal signaling . This disruption can lead to changes in gene expression and cellular metabolism within the insect’s cells, ultimately resulting in the insect’s demise .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with voltage-gated sodium channels in the insect nervous system . This binding interaction leads to persistent channel activity, resulting in rapid depolarization and subsequent paralysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. While it is highly effective immediately after application, its insecticidal activity diminishes over time due to its susceptibility to photodegradation . Despite this, this compound remains a valuable tool in pest management due to its high initial potency .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. While specific studies on this compound are limited, pyrethrins as a group have been shown to have low mammalian toxicity . At high doses, they can cause adverse effects .

Metabolic Pathways

This compound is involved in the pyrethrin biosynthetic pathway, a complex process that occurs in the Tanacetum cinerariifolium plant . This pathway involves several enzymes and cofactors, and the final enzymatic step has shown a preferential affinity for pyrethrin I/II over other compounds, such as Cinerin I/II .

Transport and Distribution

Given its lipophilic nature, it is likely to be transported across cell membranes and distributed throughout the tissue .

Subcellular Localization

Given its lipophilic nature and its primary site of action (the nervous system), it is likely to be found in high concentrations in neuronal cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinerin II involves the esterification of chrysanthemic acid with cinerolone. The process begins with the extraction of chrysanthemic acid from the pyrethrum flowers. This acid is then activated by Coenzyme A (CoA) to form chrysanthemoyl-CoA. The esterification reaction is catalyzed by the enzyme TcGLIP, a GDSL lipase-like protein, which facilitates the formation of this compound by combining chrysanthemoyl-CoA with cinerolone .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of pyrethrins from the pyrethrum flowers using solvents such as hexane. The extract is then purified to isolate the individual pyrethrins, including this compound. This method ensures a high yield of the compound while maintaining its natural insecticidal properties .

Chemical Reactions Analysis

Types of Reactions

Cinerin II undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyrethric acid.

    Reduction: Reduction reactions can convert this compound back to its alcohol form, cinerolone.

    Substitution: Substitution reactions can occur at the ester linkage, replacing the cinerolone moiety with other alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like sulfuric acid or sodium hydroxide.

Major Products

    Oxidation: Pyrethric acid.

    Reduction: Cinerolone.

    Substitution: Various esters depending on the substituent alcohol used.

Comparison with Similar Compounds

Cinerin II is part of a group of six pyrethrins, which include:

  • Pyrethrin I
  • Pyrethrin II
  • Cinerin I
  • Jasmolin I
  • Jasmolin II

Uniqueness

This compound is unique due to its specific ester linkage and the presence of the cinerolone moiety. This structural difference contributes to its distinct insecticidal properties compared to other pyrethrins .

Similar Compounds

This compound’s unique structure and potent insecticidal properties make it a valuable compound in both scientific research and practical applications. Its natural origin and low toxicity to non-target organisms further enhance its appeal as an eco-friendly pesticide.

Properties

IUPAC Name

[(1S)-3-[(Z)-but-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-7-8-9-14-13(3)17(11-16(14)22)26-20(24)18-15(21(18,4)5)10-12(2)19(23)25-6/h7-8,10,15,17-18H,9,11H2,1-6H3/b8-7-,12-10+/t15-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCRDCOTRILILT-WOBDGSLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041788
Record name Cinerin II
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Molecular Weight

360.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Viscous liquid; [Merck Index]
Record name Cinerin II
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Boiling Point

BP: 182-184 °C at 0.001 mm Hg
Record name CINERIN II
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Solubility

Insoluble in water, Soluble in alcohol, petroleum ether (less soluble than cinerin I), kerosene, carbon tetrachloride, ethylene dichloride, nitromethane
Record name CINERIN II
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Vapor Pressure

0.00000046 [mmHg]
Record name Cinerin II
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Mechanism of Action

The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, Mode of action of pyrethrum & related cmpd has been studied more in insects & in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons &, at least in invertebrates & lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways & in many details, the mode of action of pyrethrin & pyrethroids resembles that of DDT. Esterases & mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, & other factors. /Pyrethrins and pyrethroids/, The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/
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Color/Form

Viscous liquid

CAS No.

121-20-0
Record name Cinerin II
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Record name Cinerin II [BSI:ISO]
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Record name Cinerin II
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Record name 3-(but-2-enyl)-2-methyl-4-oxocyclopent-2-enyl2,2-dimethyl-3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)cyclopropanecarboxylate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Cinerin II, like other pyrethrins, acts as a neurotoxin, primarily targeting insects. [] While the exact mechanism is complex and not fully elucidated, it is believed to disrupt the nervous system by interfering with voltage-gated sodium channels, leading to paralysis and eventually death in insects. [, ]

A: Research indicates that the paralysis, or "knockdown" effect of this compound is not instantaneous. Studies on houseflies revealed that the KD50 (time to knock down 50% of the tested population) for this compound was 11 minutes. [] Interestingly, while this compound exhibits a rapid knockdown effect, flies tend to recover quicker from it compared to Pyrethrin I and Cinerin I. []

A: this compound is an ester formed from (+)-trans-chrysanthemic acid and (+)-pyrethrolone. [] It belongs to the pyrethrin family of natural insecticides found in Chrysanthemum cinerariifolium flowers. []

A: Yes, techniques like ¹H-NMR spectroscopy have been employed to ascertain the purity and content of this compound after isolation and purification procedures. []

A: this compound, along with other pyrethrins, is known to be unstable when exposed to light, oxygen, water, and elevated temperatures. This instability contributes to its biodegradability, making it an environmentally safer insecticide compared to synthetic alternatives. [, ]

A: There is limited research exploring the catalytic properties of this compound. Its primary known function is as an insecticide, primarily targeting the nervous system of insects. []

A: While computational studies have been conducted on other pyrethrins and pyrethroids, specific information regarding computational modeling of this compound is limited in the provided research. []

A: Research indicates that subtle structural variations among pyrethrins, including this compound, contribute to differences in their insecticidal potency and speed of action. [] For instance, this compound demonstrates a faster knockdown effect compared to Pyrethrin I and Cinerin I, but its effect is also less persistent. []

A: Studies show that piperonyl butoxide, a common synergist, significantly enhances the insecticidal activity of this compound. [, ] This synergism is attributed to the inhibition of detoxification mechanisms within the insect, allowing this compound to exert its toxic effect more effectively. []

A: While specific formulation strategies for this compound are not extensively discussed in the provided research, it is known that pyrethrins are generally formulated with antioxidants and other stabilizers to improve their shelf life and protect them from degradation caused by light and air exposure. []

A: this compound, being a natural component of pyrethrum extract, generally falls under the regulations governing pyrethrins. [] Specific regulations can vary based on geographic location and intended application.

A: While pyrethrins are generally considered to have low toxicity to mammals, specific information regarding the ADME of this compound in mammals is limited in the provided research. []

A: The insecticidal activity of this compound has been evaluated in various insect species, including houseflies, using methods like the measured drop technique. [, , ] These studies measure parameters like KD50 and LD50 (lethal dose to 50% of the tested population) to assess its potency and speed of action. []

A: While the research provided doesn't explicitly discuss this compound resistance, the development of resistance to pyrethroids, the synthetic counterparts of pyrethrins, is a known phenomenon. [] The potential for cross-resistance between natural pyrethrins like this compound and pyrethroids is an area for further investigation.

A: While pyrethrins are considered relatively safe for mammals, some individuals might experience allergic reactions upon exposure. []

A: this compound is primarily utilized as a contact insecticide, and research on targeted drug delivery approaches for this compound is limited. []

ANone: Specific biomarkers for this compound exposure or its effects have not been extensively explored in the provided research.

ANone: Several analytical techniques have been utilized for the identification and quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with a diode array detector (DAD), enables the separation and quantification of individual pyrethrins, including this compound, in complex mixtures like plant extracts. [, , ]
  • Gas Chromatography (GC): GC, particularly when combined with mass spectrometry (MS) or electron capture detection (ECD), offers high sensitivity and selectivity for analyzing this compound and other pyrethrins in various matrices. [, , ]
  • Thin-Layer Chromatography (TLC): While less sensitive than HPLC or GC, TLC provides a rapid and cost-effective method for the qualitative analysis and preliminary identification of pyrethrins. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is valuable for determining the purity and content of isolated this compound. []

A: this compound degrades relatively rapidly in the environment, particularly when exposed to light and air. [, ] This characteristic makes it less persistent in the environment compared to synthetic pyrethroids, minimizing its potential for bioaccumulation and long-term ecological impact. []

A: this compound, being an ester, is generally soluble in organic solvents. Specific solubility data in various solvents can be found in the respective chemical handbooks and databases. []

ANone: Validation of analytical methods used for quantifying this compound, whether HPLC or GC-based, typically involves assessing parameters such as:

  • Linearity: Demonstrating a linear relationship between the analyte concentration and instrument response over a defined range. []
  • Accuracy: Evaluating the closeness of the measured value to the true value, often expressed as recovery percentage. []
  • Precision: Determining the agreement between replicate measurements, usually expressed as relative standard deviation (RSD). []
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of this compound that can be reliably detected and quantified by the method. []

ANone: Quality control measures for this compound would encompass:

  • Standardization: Employing well-characterized reference standards of this compound for accurate identification and quantification. []
  • Method Validation: Ensuring the analytical methods used are robust, reliable, and fit for their intended purpose. []

A: While specific information regarding the immunogenicity of this compound is limited in the provided research, some individuals might experience allergic reactions to pyrethrins, which could involve immunological mechanisms. []

ANone: Disposal guidelines for this compound-containing products should be consulted from local regulatory agencies, as recommendations can vary. Due to its biodegradability, this compound is less likely to pose significant long-term environmental risks compared to persistent synthetic insecticides.

ANone: Studying this compound effectively necessitates access to:

    ANone: Key milestones include:

    • Identification and Isolation: The identification and isolation of this compound from pyrethrum extract marked a significant step in understanding the individual components responsible for its insecticidal activity. [, ]
    • Structure Elucidation: Determining the chemical structure of this compound was crucial for understanding its structure-activity relationship and served as a basis for developing synthetic analogs. []
    • Synergism Studies: Research demonstrating the synergistic effect of compounds like piperonyl butoxide with this compound led to the development of more potent insecticidal formulations. [, ]

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